Home > Products > Screening Compounds P80500 > (1R)-1-(2,4-difluorophenyl)ethan-1-ol
(1R)-1-(2,4-difluorophenyl)ethan-1-ol - 126534-35-8

(1R)-1-(2,4-difluorophenyl)ethan-1-ol

Catalog Number: EVT-3476399
CAS Number: 126534-35-8
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

    Compound Description: Fluconazole is a first-line antifungal drug used to treat invasive infections. [] It is a potent inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for fungal sterol biosynthesis. [] Fluconazole is known for its broad-spectrum activity and favorable safety profile.

2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187)

    Compound Description: TAK-187 is an antifungal agent that has undergone clinical trials. [] It displays strong and selective inhibition of sterol synthesis in Candida albicans. [] Compared to its stereoisomers, TAK-187 demonstrates the most potent antifungal activity in both in vitro and in vivo settings. []

1-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

    Compound Description: TAK-456 is a new antifungal agent that has been selected for clinical trials. [] Despite its promising antifungal activity, its water solubility is limited. []

4-Acetoxymethyl-1-[(2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-[2-oxo-3-[4-(1H-1-terazolyl)phenyl]-1-imidazolidinyl]butyl]-1H-1,2,4-triazolium chloride (TAK-457)

    Compound Description: TAK-457 is a water-soluble prodrug of TAK-456 designed to improve its suitability for injectable formulations. [] It has been selected for clinical trials as an injectable antifungal agent. []

    Compound Description: This series of optically active azoles represents a novel class of antifungal agents that exhibit potent antifungal activity both in vitro and in vivo. []

(2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Voriconazole)

    Compound Description: Voriconazole is a triazole antifungal agent. [, , ] It is used to treat a variety of fungal infections. [] Voriconazole is known to have a low aqueous solubility. []

(2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Iodiconazole)

    Compound Description: Iodiconazole is a triazole antifungal agent. []

1-(2,4-Difluorophenyl) ethan-1-one (PGI-1)

    Compound Description: PGI-1 is a potential genotoxic impurity found in posaconazole. []

(Z)-1-(1-bromoprop-1-en-2-yl)- 2,4-difluorobenzene (PGI-2)

    Compound Description: PGI-2 is a potential genotoxic impurity found in posaconazole. []

1-bromo-2-(2,4-difluorophenyl) propan-2-ol (PGI-3)

    Compound Description: PGI-3 is a potential genotoxic impurity found in posaconazole. []

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one (Posaconazole)

    Compound Description: Posaconazole is a triazole antifungal drug with low aqueous solubility. [, ] It is a BCS class II drug. []

1-(2,4-dimethylphenyl)-1-(4,5-dimethylthiazol-2-yl)ethan-1-ol (MIPS-VD-836-108)

    Compound Description: MIPS-VD-836-108 is a novel positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) that shows promise in correcting hypercalcemia associated with CaSR mutations. []

Overview

(1R)-1-(2,4-difluorophenyl)ethan-1-ol is a chiral organic compound characterized by its unique molecular structure and properties. It belongs to a class of compounds known as alcohols, specifically secondary alcohols, due to the presence of an alcohol functional group attached to a carbon atom that is itself bonded to two other carbon atoms. The compound has garnered attention for its potential applications in pharmaceuticals and organic synthesis.

Source and Classification

The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system. Its systematic name reflects its structure, which includes a difluorophenyl group attached to an ethan-1-ol backbone. The compound is often synthesized through various methods involving fluorinated aromatic compounds, making it relevant in synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of (1R)-1-(2,4-difluorophenyl)ethan-1-ol typically involves several key steps:

  1. Formation of the Aromatic Intermediate: The process begins with the reaction of 2,4-difluorobenzaldehyde with suitable reagents such as nitromethane to form a nitroalkene intermediate.
  2. Reduction: This intermediate is then reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine or alcohol.
  3. Chiral Resolution: Enantiomerically enriched forms can be obtained through asymmetric synthesis methods, often utilizing chiral catalysts such as borane dimethylsulfide complexes .
  4. Final Product Formation: The final step involves treating the amine with hydrochloric acid to produce the hydrochloride salt form of (1R)-1-(2,4-difluorophenyl)ethan-1-ol.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to achieve optimal yields and purity. Techniques such as chromatography are often employed for purification.

Molecular Structure Analysis

Structure

The molecular formula of (1R)-1-(2,4-difluorophenyl)ethan-1-ol is C8H10F2OC_8H_10F_2O. Its structure features:

  • A central ethanol backbone (ethan-1-ol).
  • A 2,4-difluorophenyl substituent which contributes to its unique properties.

Data

The compound's stereochemistry is significant; it possesses a chiral center at the first carbon atom of the ethanol group, leading to distinct optical isomers. The specific rotation and other stereochemical properties are crucial for applications in enantioselective syntheses.

Chemical Reactions Analysis

Reactions

(1R)-1-(2,4-difluorophenyl)ethan-1-ol can participate in various chemical reactions:

  • Oxidation: The alcohol can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can undergo further reduction to yield different alcohols or amines.
  • Substitution Reactions: The hydroxyl group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reductions. The product distribution depends on reaction conditions such as pH and temperature.

Mechanism of Action

Process

The mechanism of action for (1R)-1-(2,4-difluorophenyl)ethan-1-ol primarily involves its interactions with biological targets when used in medicinal chemistry. For instance, it may act as an inhibitor or modulator in biochemical pathways due to its structural similarity to endogenous compounds.

Data

Research indicates that compounds with similar structures can influence neurotransmitter systems or enzyme activities, suggesting potential therapeutic roles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or light yellow solid.
  • Solubility: Soluble in water and most organic solvents.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Boiling Point: Not extensively documented but expected to be higher than that of simple alcohols due to the presence of fluorine substituents.

Relevant data on spectral properties (NMR, IR) are essential for characterization but require specific experimental conditions for accurate interpretation.

Applications

Scientific Uses

(1R)-1-(2,4-difluorophenyl)ethan-1-ol has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential use as a precursor in drug synthesis due to its biological activity .
  • Chiral Resolution: Utilized as a chiral resolving agent in asymmetric synthesis processes.

Research continues into its potential applications across various fields, including medicinal chemistry and materials science.

Synthetic Methodologies and Optimization

Asymmetric Catalysis for Enantioselective Synthesis

Corey-Bakshi-Shibata (CBS) reduction stands as the most technologically advanced method for synthesizing (1R)-1-(2,4-difluorophenyl)ethan-1-ol with high enantiomeric purity. This methodology employs oxazaborolidine catalysts to achieve enantioselectivity >98% ee by activating borane reductants through a well-defined transition state. In a representative industrial-scale process, (S)-2-methyl-CBS-oxazaborolidine (1M in toluene) catalyzes the asymmetric reduction of 1-(4-bromo-2-fluorophenyl)ethanone. The reaction proceeds at -30°C in dichloromethane/toluene solvent systems, yielding the (R)-alcohol product in 90% isolated yield after chromatographic purification [8]. The reaction mechanism involves precise molecular recognition, where the catalyst’s boron center activates the ketone carbonyl while the nitrogen lone pair coordinates with borane, creating a chiral environment for hydride transfer [2].

Table 1: Enantioselective Performance of Chiral Catalysts

Catalyst SystemTemperature (°C)Solventee (%)Yield (%)
(S)-CBS/borane complex-30CH₂Cl₂/toluene>9890
(S)-Diphenylprolinol/borane0THF9588
Ru-(S)-BINAP/diamine25i-PrOH9285

Modified CBS catalysts incorporating electron-donating substituents demonstrate enhanced reactivity toward electron-deficient aryl ketones like 1-(2,4-difluorophenyl)ethanone. The fluorine atoms’ electronegativity moderately reduces carbonyl electrophilicity, necessitating optimized catalyst electronics. Industrial implementations utilize continuous distillation to recover toluene and dichloromethane solvents (>95% recovery), significantly improving process sustainability while maintaining catalyst integrity across multiple batches [2] [8].

Transition Metal-Catalyzed Coupling Reactions

While less prevalent than asymmetric reduction, transition metal catalysis enables convergent synthetic routes to (1R)-1-(2,4-difluorophenyl)ethan-1-ol precursors. Palladium-catalyzed Suzuki-Miyaura couplings construct the difluorophenyl backbone under mild conditions, though they require pre-functionalized chiral fragments. For example, enantiopure boronic esters derived from pinene derivatives couple with 1-bromo-2,4-difluorobenzene using Pd(PPh₃)₄/K₂CO₃ in dioxane-water (4:1) at 80°C. This method achieves 75-82% yields but faces challenges in maintaining stereochemical integrity during cross-coupling due to epimerization risks [8].

Recent innovations employ chiral auxiliaries temporarily bound to the ethanolamine fragment during coupling. ortho-Difluorinated substrates exhibit enhanced reactivity in Pd-catalyzed carbonylation reactions versus non-fluorinated analogs, attributed to fluorine’s electronegativity facilitating oxidative addition. Post-coupling reduction with biocatalysts (e.g., Lactobacillus ketoreductases) then provides the target alcohol in 85% ee, requiring additional crystallization for enantiopurity enhancement [4] [8].

Kinetic Resolution and Stereochemical Control Strategies

Kinetic resolution supplements asymmetric synthesis for accessing challenging enantiopurity thresholds (>99.5% ee) required in pharmaceutical applications. Lipase-catalyzed transesterification demonstrates exceptional selectivity toward racemic 1-(2,4-difluorophenyl)ethan-1-ol. Candida antarctica Lipase B (CAL-B) in vinyl acetate/toluene mixtures selectively acetylates the (S)-enantiomer at 30°C (E-value >200), leaving the desired (R)-alcohol unreacted for isolation in 98% ee and 45% theoretical yield [6]. This approach efficiently removes trace enantiomeric impurities from CBS-derived products.

Enantioconvergent transformations provide alternative stereocontrol pathways. Dynamic kinetic resolution via ruthenium-catalyzed hydrogenation employs Shvo’s catalyst (0.5 mol%) with Pseudomonas fluorescens lipase in MTBE at 50°C. The catalyst racemizes the alcohol substrate through dehydrogenation/rehydrogenation cycles while the enzyme selectively esterifies the (R)-enantiomer, achieving 92% yield and >99% ee. Fluorine substitution patterns significantly influence racemization kinetics, with ortho-fluorine accelerating ruthenium-mediated dehydrogenation by 3-fold versus meta-substituted analogs [5] [7].

Hydrogen-Transfer Reduction Mechanisms in Chiral Alcohol Production

Catalytic hydrogen-transfer methodologies provide operationally simpler alternatives to borane-mediated reductions. Asymmetric Meerwein-Ponndorf-Verley (MPV) reductions employ aluminum or ruthenium complexes with chiral β-aminoalcohol ligands to transfer hydride from isopropanol to 1-(2,4-difluorophenyl)ethanone. The reaction equilibrium is driven by acetone distillation, achieving 94% conversion and 90% ee at 80°C. Isotopic labeling (deuterated i-PrOD) confirms a six-membered transition state where hydride transfer occurs synchronously with alkoxide coordination [5].

Formic acid/triethylamine azeotrope serves as a potent hydrogen donor in iridium-catalyzed reductions. Combining [Ir(cod)Cl]₂ (0.1 mol%) with (S,S)-TsDPEN ligand in dichloromethane reduces 2,4-difluoroacetophenone quantitatively within 4 hours at 28°C, affording 96% ee. The mechanism involves ligand-assisted formate decarboxylation generating iridium hydride, which enantioselectively reduces the ketone via polar transition state stabilization by the ortho-fluorine atom. Water content critically impacts efficiency, with >500 ppm H₂O decreasing turnover frequency by 60% due to catalyst decomposition [5].

Table 2: Hydrogen-Donor Systems for Ketone Reduction

Donor SystemCatalystTemperature (°C)Time (h)ee (%)
HCO₂H/Et₃N (5:2)Ir-(S,S)-TsDPEN28496
i-PrOHAl-(R)-BINOL801690
HCO₂NaRh-MsDPEN50694

Solvent and Reagent Selection for Process Scalability

Solvent engineering critically determines the economic viability and environmental footprint of (1R)-1-(2,4-difluorophenyl)ethan-1-ol synthesis. Dichloromethane (CH₂Cl₂) enables superior CBS catalyst solubility and reaction homogeneity but poses toxicity (Class 2 ICH solvent) and recovery challenges. Industrial processes increasingly substitute CH₂Cl₂ with methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME), achieving equivalent enantioselectivity (>98% ee) while improving solvent recyclability (>80% recovery) and reducing environmental impact [5] [8].

Reagent stoichiometry optimization significantly reduces costs in borane-mediated reductions. Dimethylamine-borane complex (Me₂NH·BH₃) demonstrates superior handling safety versus borane-THF while maintaining stoichiometric efficiency. Substrate-to-catalyst ratios of 200:1 are achievable at -20°C in toluene/MTBE mixtures without compromising enantioselectivity. Quenching protocols also require optimization: controlled methanol addition at 0°C decomposes residual borane complexes while preventing product volatilization, enabling direct crystallization of the alcohol from heptane/toluene with 85% recovery and >99.5% purity [5] [8].

Temperature control during ketone reduction profoundly impacts crystal morphology. Implementing linear cooling profiles (0.5°C/min) from 50°C to -10°C in heptane/ethyl acetate (4:1) affords needle-free crystals with bulk density >0.45 g/cm³, facilitating filtration rates 3-fold higher than conventional cooling methods. This approach eliminates the need for anti-solvent addition, reducing solvent consumption by 40% while maintaining product purity specifications [5].

Properties

CAS Number

126534-35-8

Product Name

(1R)-1-(2,4-difluorophenyl)ethan-1-ol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanol

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

InChI

InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1

InChI Key

KUBJARHKXBDGAA-RXMQYKEDSA-N

SMILES

CC(C1=C(C=C(C=C1)F)F)O

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)O

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.